N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide family, characterized by a fused tricyclic core and a carboxamide side chain. Its structure includes a 3-methoxypropyl group at position 1, a methyl group at position 9, and a 4-chlorophenyl substituent on the carboxamide moiety. The synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate intermediates, followed by hydrolysis and coupling with 4-chloroaniline .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14-5-3-10-27-19(14)25-20-17(22(27)29)13-18(26(20)11-4-12-30-2)21(28)24-16-8-6-15(23)7-9-16/h3,5-10,13H,4,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYJYEVSZMEFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C24H26ClN4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
Structural Features
The compound features a pyrido-pyrrolo-pyrimidine core structure with various functional groups that contribute to its biological activity. The presence of the chlorophenyl and methoxypropyl substituents enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds in the same chemical family. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is critical in cancer progression. The compound demonstrated low micromolar activity against kinase AKT2/PKBβ, correlating with reduced cell viability in glioma cells while maintaining low cytotoxicity towards non-cancerous cells .
Enzyme Inhibition
The compound has been reported to target specific enzymes relevant in metabolic pathways. For example, related compounds have shown inhibition of α-amylase, which plays a crucial role in carbohydrate metabolism. This suggests that this compound might possess similar enzyme inhibitory properties .
Neuroprotective Effects
Some derivatives of pyrido-pyrrolo-pyrimidine compounds have been evaluated for neuroprotective activity. In preliminary screenings, certain derivatives demonstrated significant prolongation of survival time in models of acute cerebral ischemia, indicating potential benefits for neurodegenerative conditions .
In Vitro Studies
A study conducted on the effects of pyrano[2,3-c]pyrazoles revealed that compound 4j , a close relative of our compound of interest, inhibited 3D neurosphere formation in glioblastoma stem cells. This suggests that similar structural motifs could be effective against glioma by targeting stem cell-like properties .
Pharmacological Profiles
The pharmacological evaluation of similar compounds has shown promising results in terms of selectivity and potency. For instance:
| Compound | Target | Activity | Notes |
|---|---|---|---|
| Compound 4j | AKT2/PKBβ | Low micromolar | Effective against glioblastoma |
| N-(4-butylphenyl) derivative | α-amylase | Inhibition | Impacts carbohydrate metabolism |
These findings indicate a trend where modifications to the core structure can enhance biological activity and selectivity against specific cancer types or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in the N-aryl substituent, alkyl chains, or heterocyclic modifications. These variations influence physicochemical properties, solubility, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Impact of N-Aryl Substituents
- This contrasts with 2,4-dimethoxyphenyl (900262-41-1), where methoxy groups improve water solubility but reduce membrane permeability .
- 4-Isopropylphenyl (900887-75-4) : The bulky isopropyl group may sterically hinder target binding compared to the planar chloro substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
